molecular formula C20H16BrN3O2 B15106414 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one

Cat. No.: B15106414
M. Wt: 410.3 g/mol
InChI Key: GQRHSHXAJALXEY-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one is a complex organic compound that features a bromophenyl group, a hydroxy-dihydro-benzazepin group, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.

    Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a suitable pyridazinone derivative.

    Formation of the Benzazepin Ring: This could involve a cyclization reaction of an appropriate precursor, followed by reduction to form the dihydro-benzazepin ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or quinones.

    Reduction: Reduction reactions could target the bromophenyl group or the pyridazinone core, potentially forming amines or other reduced derivatives.

    Substitution: The bromophenyl group is a good candidate for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives, oxidized forms, or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or advanced coatings, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
  • 6-(4-fluorophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one lies in the presence of the bromophenyl group, which can impart different electronic and steric properties compared to its chloro or fluoro analogs

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C20H16BrN3O2/c21-15-8-5-14(6-9-15)17-10-12-19(25)24(23-17)18-11-7-13-3-1-2-4-16(13)22-20(18)26/h1-6,8-10,12,18H,7,11H2,(H,22,26)

InChI Key

GQRHSHXAJALXEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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